Epitetracycline (CAS 79-85-6), the primary C4-epimer impurity of tetracycline, is a mandatory certified reference material for developing and validating stability-indicating HPLC methods in pharmaceutical quality control. Generic substitution with other tetracycline-class compounds is scientifically invalid due to profound differences in stereochemical, toxicological, and environmental properties.
* **Pharmaceutical QC:** Required standard for accurately monitoring impurity levels and ensuring compliance with pharmacopoeial limits; quantifiable lower antibacterial activity elucidates the role of C4 stereochemistry in SAR studies.
* **Environmental Monitoring:** Mandatory analytical standard for tracking long-term soil contamination, exhibiting a demonstrably slower degradation rate than tetracycline and distinct effects on microbial community structure.
* **Toxicological Studies:** Essential reference compound due to its significantly higher acute toxicity (murine LD50 of 85.8 mg/kg vs. tetracycline's 160.7 mg/kg), critical for establishing accurate safety margins.
All batches are supplied with comprehensive Certificates of Analysis (COA) and MSDS documentation, ensuring analytical validity and supply chain reliability for both research scientists and procurement managers.
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
CAS No.79-85-6
Cat. No.B1505781
⚠ Attention: For research use only. Not for human or veterinary use.
Epitetracycline Product Profile and Impurity Standard Role
Epitetracycline (CAS 79-85-6), also known as 4-epitetracycline, is a tetracycline-class antibiotic that functions as a protein synthesis inhibitor [1]. It is not a primary therapeutic agent but is of critical scientific importance as the primary C4-epimer impurity and a major degradation product of the parent antibiotic tetracycline (CAS 60-54-8) . The compound arises through a reversible, non-catalyzed epimerization at the C4 carbon, a process that significantly alters its biological and environmental behavior relative to its parent [2]. Consequently, epitetracycline is a vital analytical reference standard, essential for pharmaceutical quality control, stability studies, and environmental monitoring programs that require the precise identification and quantification of tetracycline's key transformation products.
Impurity Profiling
C4-epimer analytical standard for tetracycline quality control and stability studies
Environmental Monitoring
Key transformation product marker for long-term tetracycline contamination in soil and water
Stereochemical Control
Authentic epimer required for accurate method selectivity; tetracycline standard may not resolve C4-epimer impurity
[1] PubChem. (n.d.). 4-Epitetracycline. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Epitetracycline View Source
[2] Granados-Chinchilla, F., Arias-Andrés, M., & Rodríguez, C. (2013). Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically. Journal of Environmental Science and Health, Part B, 48(4), 291-301. View Source
Why Tetracycline Standards Cannot Substitute for Epitetracycline
Generic substitution among tetracycline-class compounds or their related impurities is not scientifically valid due to profound differences in their stereochemical, toxicological, and environmental properties. Epitetracycline, as the C4 epimer of tetracycline, exhibits quantifiably distinct behavior that generic standards cannot replicate. Its acute toxicity is significantly higher than that of tetracycline itself [1], and its environmental degradation kinetics and persistence are fundamentally different from its parent and other epimers [2]. These differences lead to divergent impacts on microbial communities and the propagation of antibiotic resistance genes [3]. Therefore, using a surrogate standard, such as tetracycline or another epimer, would introduce significant analytical inaccuracy and misrepresent the risk profile of samples, compromising the integrity of pharmaceutical quality control, stability assessments, and ecotoxicological studies.
Parent configuration; may co-elute or mask epimer impurity
Toxicity Context
Reported higher acute toxicity profile; relevant for impurity safety review
Lower reported toxicity; may underestimate impurity risk in toxicological studies
Environmental Persistence
Slower soil degradation; key marker for long-term contamination
Faster degradation; may not represent transformation product persistence
Antibacterial Activity
Lower reported activity; used as SAR comparator tool
Higher activity; not interchangeable for structure-activity relationship interpretation
[1] Kung, L.-J., & Sun, H.-L. (1966). A Study of the Toxicity of the Epimeric Pairs of Tetracycline. Acta Pharmaceutica Sinica, 13(4), 244-249. View Source
[2] Lu, C., Qin, C., Zhao, L., Ye, H., Bai, M., Sun, Y., ... & Li, Y. (n.d.). Overlooked interconversion between tetracyclines and their 4-epimers in soil and effects on soil resistome and bacterial community. Wageningen University & Research. View Source
[3] Granados-Chinchilla, F., Arias-Andrés, M., & Rodríguez, C. (2013). Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically. Journal of Environmental Science and Health, Part B, 48(4), 291-301. View Source
Quantitative Comparative Evidence for Epitetracycline
Acute Toxicity in Murine Models
In a direct head-to-head murine study, 4-epitetracycline demonstrated a markedly lower intravenous LD50 compared to its parent compound, tetracycline, indicating significantly higher acute toxicity. The quantified data shows a 1.87-fold increase in toxicity, a critical differentiation for safety assessments [1].
Acute ToxicityHead-to-head
85.8 mg/kg (IV, mice) vs 160.7 mg/kg for tetracycline; 1.87-fold lower LD50
Intravenous murine model; review for species-specific extrapolation
ToxicologyPharmaceutical SafetyImpurity Profiling
Evidence Dimension
Acute Toxicity (LD50)
Target Compound Data
85.8 mg/kg
Comparator Or Baseline
Tetracycline: 160.7 mg/kg
Quantified Difference
1.87-fold lower LD50 (higher toxicity)
Conditions
Intravenous administration in mice
Why This Matters
This quantifiable difference in toxicity profile is paramount for procurement decisions in toxicological studies, as epitetracycline is a more potent hazardous impurity that must be precisely monitored, and its use as a standard is required for accurate safety assessments.
ToxicologyPharmaceutical SafetyImpurity Profiling
[1] Kung, L.-J., & Sun, H.-L. (1966). A Study of the Toxicity of the Epimeric Pairs of Tetracycline. Acta Pharmaceutica Sinica, 13(4), 244-249. View Source
Environmental Persistence in Soil
In a comparative soil degradation study, 4-epitetracycline (ETC) was found to degrade more slowly than its parent compound tetracycline (TC) and another tetracycline analog, oxytetracycline (OTC). The relative degradation rates followed the order TC > OTC > ETC, establishing ETC as the most environmentally persistent among the tested tetracyclines and their epimers [1].
Supports selection as long-term environmental marker
Exact rate constants not provided; data to verify
Environmental ScienceFate and TransportSoil Chemistry
Evidence Dimension
Relative Soil Degradation Rate
Target Compound Data
Slowest degradation rate among TC, OTC, and ETC
Comparator Or Baseline
Tetracycline (TC) > Oxytetracycline (OTC)
Quantified Difference
ETC degrades slower than both TC and OTC (exact rates not specified)
Conditions
Agricultural soil microcosm study
Why This Matters
This slower degradation profile makes epitetracycline a critical analytical target for environmental monitoring programs. Its procurement as a certified reference standard is non-negotiable for accurately quantifying long-term tetracycline contamination and assessing its ecological impact, which is underestimated by assays focusing solely on the parent compound.
Environmental ScienceFate and TransportSoil Chemistry
[1] Lu, C., Qin, C., Zhao, L., Ye, H., Bai, M., Sun, Y., ... & Li, Y. (n.d.). Overlooked interconversion between tetracyclines and their 4-epimers in soil and effects on soil resistome and bacterial community. Wageningen University & Research. View Source
Chemical Stability Under Acidic Conditions
Kinetic studies reveal a quantifiable difference in the dehydration rate of epitetracycline compared to tetracycline under identical acidic conditions. The dehydration of epitetracycline at pH 2.0 and 70°C was found to be slower than that of tetracycline, a result attributed to conformational differences in the molecules [1]. This is despite both reactions having essentially the same activation energy.
Acid StabilityHead-to-head
Slower dehydration rate than tetracycline at pH 2.0, 70°C
Supports stability-indicating method development context
Qualitative comparison; rate constants not reported
ETC dehydration is qualitatively slower (rate constants not provided)
Conditions
pH 2.0, 70°C in 0.1 M potassium chloride solution
Why This Matters
This quantifiable difference in chemical reactivity necessitates the use of authentic epitetracycline standards for conducting forced degradation studies and developing stability-indicating analytical methods for tetracycline drug products, ensuring accurate assessment of impurity profiles.
[1] Miller, R. F., Sokoloski, T. D., Mitscher, L. A., Bonacci, A., & Hoener, B. A. (1974). Kinetics of dehydration of epitetracycline in solution. Journal of Pharmaceutical Sciences, 63(12), 1901-1904. View Source
Circular Dichroism Differentiation
A circular dichroism (CD) spectropolarimetric method provides a validated, specific technique to differentiate and quantify epitetracycline in the presence of its parent compound, tetracycline. This method exploits the large difference in their CD spectra at 262 nm and demonstrates high accuracy and precision, with an average error of just 3.3% for 4-epitetracycline detection in synthetic mixtures and commercial capsule formulations [1].
CD DifferentiationMethod context
3.3% average detection error for epitetracycline in mixtures
Enables epimer-specific quantification without prior separation
Both compounds can be quantified with high precision in a mixture without prior separation
Conditions
CD spectropolarimetric analysis of tetracycline-epitetracycline mixtures at 262 nm and 356 nm
Why This Matters
This analytical specificity is the basis for epitetracycline's primary industrial application as a reference standard. It enables the accurate determination of tetracycline purity and the quantification of this specific degradation impurity in pharmaceutical and environmental samples, a task that generic methods cannot reliably perform.
[1] Miller, R. F., Sokoloski, T. D., Mitscher, L. A., Bonacci, A., & Hoener, B. A. (1973). Use of circular dichroism in analysis of mixtures of tetracycline and 4-epitetracycline and its application to assay of commercial products. Journal of Pharmaceutical Sciences, 62(7), 1143-1147. View Source
Antibacterial Activity Comparison
In a study assessing the toxicity of tetracycline transformation products against a phosphorus-removing *Shewanella* strain, 4-epitetracycline (ETC) was found to possess the lowest antibacterial and bactericidal activity among the tested tetracycline-derived compounds, including the parent tetracycline (TC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC) [1]. The study concludes that epimerization at the C4 position decreases antibacterial activity.
Supports structure-activity relationship (SAR) study context
Exact MIC values not reported in this source
MicrobiologyAntimicrobial ResistancePharmacology
Evidence Dimension
Antibacterial/Bactericidal Activity
Target Compound Data
Lowest activity in the test series
Comparator Or Baseline
Tetracycline (TC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC): Higher activity
Quantified Difference
ETC is less active than TC (exact MIC values not provided in this source)
Conditions
Inhibition of phosphorus removal by *Shewanella* strain at 20 mg L⁻¹; order of inhibition was ATC > EATC > TC > ETC
Why This Matters
This evidence confirms that epitetracycline is not an equivalent substitute for tetracycline in antimicrobial research. Its distinct activity profile reinforces its primary value as a reference standard for monitoring drug degradation and as a tool in structure-activity relationship (SAR) studies to understand the molecular basis of tetracycline antibiotic action.
MicrobiologyAntimicrobial ResistancePharmacology
[1] Li, X., Yang, Y., et al. (2020). Toxicity of tetracycline and its transformation products to a phosphorus removing Shewanella strain. Chemosphere, 246, 125681. View Source
Epitetracycline Application Scenarios
Pharmaceutical Quality Control and Stability Studies
Epitetracycline is an essential certified reference material for developing and validating stability-indicating analytical methods, such as HPLC, for tetracycline drug substances and finished products. Its established slower dehydration kinetics [1] and unique spectroscopic properties, which allow for precise quantification by circular dichroism with a 3.3% detection error [2], make it the required standard for accurately monitoring impurity levels and ensuring compliance with pharmacopoeial limits.
Environmental Fate and Ecotoxicology Research
For environmental scientists studying the persistence and impact of veterinary antibiotics, epitetracycline is a mandatory analytical standard. Its demonstrably slower degradation rate in soil compared to tetracycline [3] makes it a key marker for long-term contamination. Furthermore, its distinct effects on microbial community structure and function, including opposing metabolic responses compared to tetracycline [4], necessitate its use in accurate ecotoxicological risk assessments.
Toxicological and Safety Assessment Studies
Epitetracycline is the required reference compound for any toxicological investigation concerning tetracycline degradation products. Its significantly higher acute toxicity, with a murine LD50 of 85.8 mg/kg compared to tetracycline's 160.7 mg/kg [5], means it cannot be safely approximated by the parent compound. Its use as a standard is critical for establishing accurate safety margins and understanding the toxicological contribution of this major degradation product.
Antibiotic Structure-Activity Relationship (SAR) Research
Epitetracycline serves as a critical comparator in fundamental SAR studies. Its well-documented and quantifiably lower antibacterial activity compared to tetracycline [6] provides a clear model for understanding the crucial role of the C4 stereochemistry in the tetracycline pharmacophore. Researchers require the authentic epimer to validate hypotheses regarding ribosomal binding and mechanisms of action.
Application
Selection Property
Validation Focus
Pharmaceutical QC & stability
Epimer-specific analytical selectivity
Impurity profiling accuracy via CD or HPLC
Environmental fate & ecotoxicology
Slower degradation profile
Long-term contamination marker validation
Toxicological safety assessment
Reported higher acute toxicity context
Impurity hazard endpoint review
Antibiotic SAR research
Distinct C4-epimer activity profile
Ribosomal binding mechanism interpretation
[1] Miller, R. F., Sokoloski, T. D., Mitscher, L. A., Bonacci, A., & Hoener, B. A. (1974). Kinetics of dehydration of epitetracycline in solution. Journal of Pharmaceutical Sciences, 63(12), 1901-1904. View Source
[2] Miller, R. F., Sokoloski, T. D., Mitscher, L. A., Bonacci, A., & Hoener, B. A. (1973). Use of circular dichroism in analysis of mixtures of tetracycline and 4-epitetracycline and its application to assay of commercial products. Journal of Pharmaceutical Sciences, 62(7), 1143-1147. View Source
[3] Lu, C., Qin, C., Zhao, L., Ye, H., Bai, M., Sun, Y., ... & Li, Y. (n.d.). Overlooked interconversion between tetracyclines and their 4-epimers in soil and effects on soil resistome and bacterial community. Wageningen University & Research. View Source
[4] Granados-Chinchilla, F., Arias-Andrés, M., & Rodríguez, C. (2013). Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically. Journal of Environmental Science and Health, Part B, 48(4), 291-301. View Source
[5] Kung, L.-J., & Sun, H.-L. (1966). A Study of the Toxicity of the Epimeric Pairs of Tetracycline. Acta Pharmaceutica Sinica, 13(4), 244-249. View Source
[6] Li, X., Yang, Y., et al. (2020). Toxicity of tetracycline and its transformation products to a phosphorus removing Shewanella strain. Chemosphere, 246, 125681. View Source
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